3-(p-Tolyl)cyclobutanol
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Overview
Description
3-(p-Tolyl)cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and a para-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-(p-Tolyl)cyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using catalytic hydrogenation of 3-(p-Tolyl)cyclobutanone. This method is preferred due to its efficiency and the ability to control reaction conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 3-(p-Tolyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-(p-Tolyl)cyclobutanone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form 3-(p-Tolyl)cyclobutane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 3-(p-Tolyl)cyclobutanone.
Reduction: 3-(p-Tolyl)cyclobutane.
Substitution: Tosylates and other substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)cyclobutanol involves its interaction with molecular targets through its hydroxyl group and aromatic ring. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Cyclobutanol: Similar in structure but lacks the para-tolyl group, making it less hydrophobic and less reactive in certain transformations.
Cyclobutanone: The ketone analog of cyclobutanol, which is more reactive towards nucleophiles due to the presence of the carbonyl group.
p-Tolylcyclohexanol: A larger ring analog with different steric and electronic properties, leading to different reactivity and applications.
Uniqueness: 3-(p-Tolyl)cyclobutanol is unique due to its combination of a strained cyclobutane ring and a para-tolyl group. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry and material science .
Properties
IUPAC Name |
3-(4-methylphenyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-2-4-9(5-3-8)10-6-11(12)7-10/h2-5,10-12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTUNMGXRHYXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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